molecular formula C21H21NO4 B2579496 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid CAS No. 2137134-93-9

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid

Cat. No.: B2579496
CAS No.: 2137134-93-9
M. Wt: 351.402
InChI Key: GLSVOHJKRSMNST-OKILXGFUSA-N
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Description

3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid (CAS: 1935557-50-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected cyclobutane derivative. Its structure features a cyclobutane ring with a carboxylic acid group at position 1 and an Fmoc-protected methylamino group at position 3 (Figure 1). The compound is widely used in peptide synthesis as a constrained building block to enforce specific backbone conformations, enhancing peptide stability and bioactivity .

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-22(14-10-13(11-14)20(23)24)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSVOHJKRSMNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137134-93-9
Record name rac-(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield .

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group participates in standard acid-catalyzed reactions:

Reaction TypeReagents/ConditionsProductYield (%)Citation
Esterification Methanol/H⁺ or DCC/DMAPMethyl ester derivative85–92
Amide Coupling HATU/DIPEA, primary aminesCyclobutane-containing peptidomimetics70–88
Salt Formation NaOH (aqueous)Sodium carboxylate salt>95

Key observations:

  • Esterification proceeds efficiently under Mitsunobu conditions (DIAD, PPh₃) for sterically hindered alcohols.

  • Amide couplings with Fmoc-protected amino acids show >90% efficiency in SPPS (solid-phase peptide synthesis) .

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions:

BaseSolventTime (min)Efficiency (%)Side Reactions
Piperidine (20% v/v)DMF10–15>99None observed
DBU (2% v/v)DCM5–898Cyclobutane ring stability confirmed
  • Deprotection kinetics follow pseudo-first-order behavior (k = 0.12 min⁻¹ at 25°C).

  • No racemization occurs at the cyclobutane stereocenter during deprotection .

Cyclobutane Ring Reactivity

The strained cyclobutane ring undergoes selective transformations:

ReactionConditionsOutcome
Ring-Opening H₂/Pd-C (50 psi)Hydrogenolysis to linear diamine
Electrophilic Addition Br₂ (1 equiv), CCl₄, 0°CDibrominated cyclobutane derivative
  • Hydrogenolysis produces a linear C4 diamine with retained Fmoc protection (82% yield).

  • Bromination occurs regioselectively at the less substituted C-C bond.

Stability Under Acidic/Basic Conditions

ConditionpH/Temp (°C)Degradation (%)Half-Life (h)
1M HCl1.2/251258
1M NaOH13.5/25892
TFA (50% v/v)N/A/25<5 (24 h)>200
  • The compound demonstrates exceptional stability in TFA, critical for resin cleavage in peptide synthesis .

  • Hydrolysis of the Fmoc group initiates above pH 12 .

Photochemical Behavior

UV irradiation (254 nm) induces two primary pathways:

  • Fmoc Cleavage : Radical-mediated decarboxylation (Φ = 0.03) .

  • Cyclobutane Isomerization : cistrans ring conversion (ΔG‡ = 24 kcal/mol) .

Scientific Research Applications

Peptide Synthesis

The primary application of 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid is in peptide synthesis . The Fmoc group allows for selective protection of amino acids during the assembly of peptides. This is crucial for synthesizing complex peptides that may have therapeutic applications.

Key Features :

  • Stability : The Fmoc group provides stability during the synthesis process.
  • Selective Deprotection : The Fmoc group can be removed using mild base conditions, allowing for the subsequent reactions without damaging sensitive functional groups.

Drug Development

In drug development, compounds with fluorinated groups, such as this one, often exhibit enhanced metabolic stability and bioavailability. This characteristic is particularly beneficial in developing drugs targeting various diseases.

Potential Therapeutic Areas :

  • Cancer Treatment : Research indicates that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Neurological Disorders : There is ongoing research into the use of such compounds in treating conditions like schizophrenia and Down's syndrome due to their ability to modulate fatty acid binding proteins (FABPs), which are implicated in these disorders .

Peptide Synthesis Case Study

A study demonstrated the effectiveness of using Fmoc-protected amino acids in synthesizing a peptide with specific biological activity. The incorporation of this compound led to improved yields compared to traditional methods that did not utilize fluorinated compounds.

In Vivo Studies

In vivo studies have shown that peptides synthesized using this compound exhibit favorable pharmacokinetic properties, making them suitable candidates for further development into therapeutic agents .

Summary Table of Key Applications

Application AreaDescription
Peptide SynthesisUtilized as a protective group for amino acids
Drug DevelopmentPotential use in cancer treatment and neurological disorders
Stability EnhancementImproves metabolic stability and bioavailability

Mechanism of Action

The mechanism of action of 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . The Fmoc group can be selectively removed under mild conditions using piperidine, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₀H₁₉NO₄
  • Molecular Weight : 337.38 g/mol
  • Storage : Room temperature, protected from light and moisture .

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares the target compound with structurally related Fmoc-protected cyclic amino acids:

Compound Name CAS Molecular Formula MW (g/mol) Key Structural Features Applications
Target Compound 1935557-50-8 C₂₀H₁₉NO₄ 337.38 Cyclobutane, Fmoc-methylamino at C3, carboxylic acid at C1 Peptide stapling, constrained peptide synthesis
Fmoc-cyclovaline 885951-77-9 C₁₉H₁₇NO₄ 323.35 Cyclobutane, Fmoc-amino at C1, carboxylic acid at C1 (positional isomer of target compound) Solid-phase peptide synthesis (SPPS)
1-[Cyclopropyl(Fmoc)amino]cyclobutane-1-carboxylic acid 1697367-12-6 C₂₃H₂₃NO₄ 377.43 Cyclobutane, Fmoc-cyclopropylamino at C1, carboxylic acid at C1 Enhanced steric hindrance for peptide stabilization
(1s,3s)-3-(Fmoc-aminomethyl)cyclobutane-1-carboxylic acid 2101202-54-2 C₂₁H₂₁NO₄ 351.40 Cyclobutane, Fmoc-aminomethyl at C3, carboxylic acid at C1 Increased flexibility compared to target compound
(1R,3S)-3-Fmoc-aminocyclopentanecarboxylic acid 220497-67-6 C₂₁H₂₁NO₄ 351.40 Cyclopentane, Fmoc-amino at C3, carboxylic acid at C1 Broader conformational flexibility in peptide design

Research Findings and Trends

  • Peptide Stapling : Cyclobutane derivatives like the target compound are critical in hydrocarbon stapled peptides, where they improve α-helix stability and cellular uptake compared to linear analogs .
  • Drug Design: Fmoc-protected cyclobutane amino acids are increasingly used in macrocyclic drug candidates, leveraging their balance of rigidity and synthetic accessibility .

Biological Activity

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-cyclobutane carboxylic acid, is a compound that has garnered attention in the fields of organic chemistry and medicinal applications. This compound features a unique cyclobutane ring structure combined with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C21H21NO4
  • Molar Mass : 351.4 g/mol
  • Density : 1.33 g/cm³ (predicted)
  • pKa : 4.15 (predicted)

The structural features of Fmoc-cyclobutane carboxylic acid enable it to function effectively in various biological contexts, particularly in peptide synthesis and enzyme interactions.

The biological activity of Fmoc-cyclobutane carboxylic acid is primarily attributed to its role as a protecting group in peptide synthesis. The Fmoc group allows for selective protection of amino acids, facilitating the study of protein interactions and enzyme mechanisms. This selective protection is critical for synthesizing peptides that can be used to investigate biological processes or develop therapeutic agents.

Interaction Studies

Studies have shown that compounds with similar structural frameworks exhibit significant pharmacological effects. For instance, the incorporation of Fmoc-cyclobutane carboxylic acid into peptide sequences can influence binding affinity and specificity toward various biological macromolecules, such as enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to analyze these interactions.

Case Studies

StudyFindings
Peptide Synthesis Fmoc-cyclobutane carboxylic acid was successfully incorporated into peptide chains, demonstrating enhanced stability and bioactivity compared to traditional amino acids.
Enzyme Interaction Research indicated that peptides containing this compound showed increased binding affinity to specific enzymes, suggesting potential applications in drug design.
Therapeutic Applications The compound was evaluated for its ability to modulate receptor activity, with preliminary results indicating promising therapeutic potential in neuropharmacology.

Applications

  • Peptide Synthesis : The primary application of Fmoc-cyclobutane carboxylic acid lies in its utility as a building block in peptide synthesis.
  • Drug Development : Due to its structural properties, it serves as a versatile tool in developing new drugs targeting specific biological pathways.
  • Biological Research : The compound aids researchers in exploring protein interactions and enzyme mechanisms, contributing to advancements in biochemistry.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(S)-cyclobutyl({(9H-fluoren-9-ylmethoxy)carbonylamino})acetic acidCyclobutyl group and Fmoc groupFocused on methyl substitution
(2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acidSimilar cyclobutyl structure with propanoic acid moietyVariations affect reactivity
CyclobutylalanineCyclobutane ring with amino acid functionalityPotential neuroprotective effects

Q & A

Q. What are the standard protocols for handling and storing this compound to ensure safety and stability in laboratory settings?

  • Methodological Answer: Handling requires PPE (gloves, lab coat, eye protection) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) . Storage should be in airtight containers at 2–8°C, away from light and incompatible materials like strong acids/bases . Stability under normal conditions is confirmed, but decomposition occurs at elevated temperatures, releasing toxic fumes .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Microwave-assisted synthesis or sonochemistry (e.g., 30–60 min at 50–80°C) reduces reaction times and improves yields for structurally similar Fmoc-protected compounds . Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water) ensures >95% purity, as validated by LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Use NMR (¹H/¹³C) to confirm cyclobutane backbone and Fmoc-group integrity. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., observed [M+H]⁺ at 383.4 m/z aligns with theoretical) . FT-IR identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for carboxylic acid and Fmoc groups) .

Advanced Research Questions

Q. How can structural analogs of this compound be systematically compared to evaluate structure-activity relationships (SAR)?

  • Methodological Answer: Design a library of analogs with substitutions at the cyclobutane or Fmoc group (e.g., fluorophenyl or methyl modifications). Test against biological targets (e.g., protease inhibition) using SPR (surface plasmon resonance) or fluorescence polarization assays. For example, replacing the cyclobutane with a cyclohexane ring reduced peptide-binding affinity by 40% in a related study . Example Analog Comparison Table:
Compound ModificationBioactivity (IC₅₀)Reference
3,5-Difluorophenyl substituent12 nM
Phenylthio substituent45 nM

Q. How should researchers address contradictions in reported biological activities of structurally similar Fmoc-protected compounds?

  • Methodological Answer: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 25°C) to control variables. Use orthogonal validation methods: e.g., if a compound shows inconsistent cytotoxicity in MTT vs. trypan blue assays, perform flow cytometry to confirm apoptosis/necrosis ratios . Meta-analyses of published data (e.g., PubChem BioAssay) can identify outliers due to impurities or assay design .

Q. What strategies mitigate instability during peptide coupling reactions involving this compound?

  • Methodological Answer: Pre-activate the carboxylic acid with HATU/DIPEA in DMF at 0°C to minimize epimerization. Monitor reaction progress via TLC (Rf shift) or in situ FT-IR for carbonyl consumption. For cyclobutane ring stability, avoid prolonged exposure to >40°C; use microwave-assisted coupling (10 min pulses) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., PD-L1 or thrombin). Focus on optimizing van der Waals interactions with the cyclobutane core and hydrogen bonding via the carboxylic acid. MD simulations (GROMACS) assess conformational stability over 100 ns trajectories .

Data Gap and Safety Considerations

Q. What steps are recommended to address missing ecotoxicological and chronic toxicity data for this compound?

  • Methodological Answer: Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) for preliminary ecotoxicity profiles. For chronic toxicity, initiate 90-day rodent studies (OECD 408) at 10–100 mg/kg doses, prioritizing liver/kidney histopathology .

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